molecular formula C25H31NO3S B281454 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Número de catálogo B281454
Peso molecular: 425.6 g/mol
Clave InChI: OWOYATZPOINZFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as DBF, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological processes, including inflammation, immune response, and apoptosis. DBF has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, chronic pain, and neurodegenerative disorders.

Mecanismo De Acción

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor triggers various downstream signaling pathways that are involved in inflammation, immune response, and apoptosis. 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide blocks the activation of the P2X7 receptor by binding to its allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines. This mechanism of action makes 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide a promising therapeutic agent for various diseases that are associated with inflammation and immune dysfunction.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing angiogenesis. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines and reducing neuronal excitability. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These effects suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This limitation may require higher concentrations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide to achieve the desired effects, which can affect the interpretation of the results.

Direcciones Futuras

There are several future directions for research on 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One potential direction is to investigate the use of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in combination with other therapeutic agents to enhance its efficacy. Another direction is to explore the potential of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a diagnostic tool for diseases that are associated with P2X7 receptor dysfunction. Additionally, further research is needed to elucidate the precise mechanisms of action of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential side effects. These future directions have the potential to expand our understanding of the therapeutic applications of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential role in improving human health.

Métodos De Síntesis

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, making it suitable for scientific research applications.

Aplicaciones Científicas De Investigación

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These studies suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

Propiedades

Fórmula molecular

C25H31NO3S

Peso molecular

425.6 g/mol

Nombre IUPAC

2,4-dimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H31NO3S/c1-6-25(4,5)18-8-10-22-20(14-18)21-15-19(9-11-23(21)29-22)26-30(27,28)24-12-7-16(2)13-17(24)3/h7,9,11-13,15,18,26H,6,8,10,14H2,1-5H3

Clave InChI

OWOYATZPOINZFQ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

SMILES canónico

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.